molecular formula C11H14N2O B14426237 N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine CAS No. 80099-35-0

N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B14426237
CAS No.: 80099-35-0
M. Wt: 190.24 g/mol
InChI Key: FMULKQFGNZFOTR-UHFFFAOYSA-N
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Description

N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-phenylhydroxylamine with 2,3-dimethylbutan-2-one in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds.

Scientific Research Applications

N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism by which N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

80099-35-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N,5-dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O/c1-9-8-12-11(14-9)13(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

FMULKQFGNZFOTR-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(O1)N(C)C2=CC=CC=C2

Origin of Product

United States

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